molecular formula C11H9N3 B099074 3-Ethylquinoxaline-2-carbonitrile CAS No. 17357-89-0

3-Ethylquinoxaline-2-carbonitrile

Cat. No. B099074
CAS RN: 17357-89-0
M. Wt: 183.21 g/mol
InChI Key: MGESSADJHPVMDE-UHFFFAOYSA-N
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Description

3-Ethylquinoxaline-2-carbonitrile is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its pharmacological properties. This compound belongs to the quinoxaline family, which is known for its diverse biological activities. The unique structural features of 3-Ethylquinoxaline-2-carbonitrile make it an attractive target for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Ethylquinoxaline-2-carbonitrile is not fully understood. However, it has been proposed that its antitumor activity is due to its ability to inhibit protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, it has been suggested that 3-Ethylquinoxaline-2-carbonitrile may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Ethylquinoxaline-2-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, it has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. Furthermore, it has been reported to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Ethylquinoxaline-2-carbonitrile in lab experiments is its ability to inhibit protein kinase CK2, which is involved in various cellular processes. This makes it a useful tool for studying the role of CK2 in cell proliferation and survival. However, one limitation of using 3-Ethylquinoxaline-2-carbonitrile is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-Ethylquinoxaline-2-carbonitrile. One area of interest is the development of new anticancer drugs based on its structure and pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-Ethylquinoxaline-2-carbonitrile and to identify its molecular targets. Furthermore, the potential use of 3-Ethylquinoxaline-2-carbonitrile as an antimicrobial and anti-inflammatory agent warrants further investigation.

Synthesis Methods

The synthesis of 3-Ethylquinoxaline-2-carbonitrile can be accomplished through various methods, including the condensation of ethyl anthranilate with malononitrile or the reaction of ethyl 2-bromoacetate with o-phenylenediamine. However, the most commonly used method involves the reaction of ethyl anthranilate with ethyl cyanoacetate in the presence of a base such as potassium carbonate. This method yields 3-Ethylquinoxaline-2-carbonitrile in good yields and high purity.

Scientific Research Applications

3-Ethylquinoxaline-2-carbonitrile has been extensively studied for its pharmacological properties. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory activities. Additionally, it has been identified as a potent inhibitor of protein kinase CK2, which is involved in cell proliferation and survival. This makes 3-Ethylquinoxaline-2-carbonitrile a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

3-ethylquinoxaline-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-2-8-11(7-12)14-10-6-4-3-5-9(10)13-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESSADJHPVMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494071
Record name 3-Ethylquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17357-89-0
Record name 3-Ethyl-2-quinoxalinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17357-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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